molecular formula C11H12ClNO4 B2998523 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide CAS No. 692271-85-5

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2998523
CAS No.: 692271-85-5
M. Wt: 257.67
InChI Key: LIIYHMZQOKLGAI-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chloro (Cl), ethoxy (OCH₂CH₃), and formyl (CHO) groups at positions 2, 6, and 4, respectively. The acetamide moiety (-NHCOCH₃) is attached to the oxygen of the phenoxy group.

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHMZQOKLGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight Key Features
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide Cl, OCH₂CH₃, CHO C₁₁H₁₂ClNO₄ 257.67 (calc.) Balanced lipophilicity from ethoxy; formyl enhances reactivity .
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide Br, OCH₃, CHO C₁₀H₁₀BrNO₄ 288.09 Bromo increases molecular weight; methoxy reduces steric bulk vs. ethoxy .
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide Br, OCH₂CH₃, CHO (N-substituent: 2,4-dimethylphenyl) C₁₉H₂₀BrNO₄ 406.27 Bulky N-substituent enhances steric hindrance; bromo alters halogen bonding .
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid Cl, OCH₂CH₃, CHO (COOH instead of acetamide) C₁₁H₁₁ClO₅ 258.66 Carboxylic acid group increases polarity and acidity vs. acetamide .

Key Observations:

  • Halogen Substitution: Replacing Cl with Br (e.g., in ) increases molecular weight and may enhance halogen bonding interactions, which are critical in protein-ligand recognition.
  • Functional Group Interchange: The acetamide group (-NHCOCH₃) in the target compound offers reduced acidity and higher metabolic stability compared to the carboxylic acid (-COOH) in its analog .

N-Substituted Acetamide Derivatives

Table 2: Impact of N-Substituents on Acetamide Properties
Compound Name N-Substituent Molecular Weight Potential Applications
2-(2-Chloro-6-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl Not specified Enhanced solubility due to heterocyclic group; discontinued .
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole ring Not specified Benzothiazole moiety may improve binding to kinase targets .
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Complex peptide-like chain Not specified Designed for antiviral or anticancer activity .

Key Observations:

  • Steric Effects: Bulky N-substituents (e.g., 2,4-dimethylphenyl in ) can hinder rotational freedom, affecting conformational stability.

Biological Activity

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClNO4, with a molecular weight of approximately 337.75 g/mol. The compound features a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety, which may contribute to its biological reactivity and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chloro group may participate in substitution reactions, leading to the formation of new compounds with varying biological activities.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Recent research has highlighted the compound's potential anticancer activity. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's cytotoxicity was assessed using the MTT assay, revealing significant inhibitory effects compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison (Doxorubicin IC50)
HCT-116 (Colon)1520
HEP2 (Epidermoid)1018

Synthesis Methods

Several methods have been documented for synthesizing this compound. The synthesis typically involves acylation reactions where the chloro and formyl groups play crucial roles in the formation of the final product. The compound can also be synthesized through various organic reactions that allow for functional group modifications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-formylphenoxy)-N-methylacetamideContains a formyl group on a phenoxy ringLacks chloro and ethoxy substituents
2-chloro-N-methyl-N-phenylacetamideSimilar acetamide structure but without the phenoxy groupDifferent reactivity due to lack of phenolic functionality
2-(2-chloro-4-formylphenoxy)-N-(2-furylmethyl)acetamideContains a furan moiety instead of a phenyl groupOffers different electronic properties and reactivity

Case Studies

In recent studies, researchers have explored the potential therapeutic applications of this compound in treating various diseases. One study focused on its role as an inhibitor of specific enzymes involved in cancer progression, demonstrating promising results in preclinical models .

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